(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine is a chiral amine compound that features a brominated pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. A common synthetic route might include:
Bromination: Starting with 3-methylpyridine, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated intermediate can then undergo nucleophilic substitution with a suitable amine source, such as ammonia (NH3) or an amine derivative, under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
Oxidation: Imines or nitriles.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As a building block in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The bromine atom could play a role in binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Chloro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(5-Fluoro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(S)-1-(5-Iodo-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical properties and biological activity.
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-8(11)9-6(2)4-7(10)5-12-9/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
LRSBPZRLJYNUNH-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC=C(C=C1C)Br)N |
Canonical SMILES |
CCC(C1=NC=C(C=C1C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.